3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-19-8-3-4-12(15(19)21)16(22)20-9-7-11(10-20)24-14-6-5-13(23-2)17-18-14/h3-6,8,11H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFXSQYVVZKDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps starting from commercially available starting materials. The process can be outlined as follows:
Formation of the Pyridazinyl Ether: : This step involves the reaction between 6-methoxypyridazine and an appropriate pyrrolidine derivative under basic conditions to form the pyridazinyl ether linkage.
Pyrrolidine-1-carbonyl Introduction: : The intermediate from the previous step is reacted with carbonylating agents such as phosgene derivatives to introduce the pyrrolidine-1-carbonyl moiety.
Methylation: : The final step involves methylation of the pyridin-2(1H)-one ring using a methylating agent like methyl iodide.
Industrial Production Methods
In industrial settings, the compound's synthesis may involve flow chemistry techniques to enhance reaction efficiency and yield. Key considerations include the optimization of solvent systems, temperature control, and the use of catalysts to streamline the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions:
Oxidation: : The methoxy group can be oxidized to a more reactive species under specific conditions using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the carbonyl group can be achieved using hydride donors such as lithium aluminum hydride.
Substitution: : The pyridazine ring and the pyrrolidine moiety allow for nucleophilic substitutions at various positions, typically using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, sulfonates.
Major Products Formed
Oxidation: : Formation of methoxypyridazine derivatives.
Reduction: : Formation of alcohol derivatives from the carbonyl group.
Substitution: : Various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one has a broad spectrum of applications:
Chemistry: : Used as a building block in organic synthesis due to its reactivity and ability to form stable intermediates.
Biology: : Investigated for its potential as an enzyme inhibitor due to the presence of functional groups that can interact with biological molecules.
Medicine: : Potential therapeutic agent, especially in the field of anti-inflammatory and anti-cancer research due to its ability to modulate biological pathways.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects is linked to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. The methoxypyridazinyl group may engage in hydrogen bonding and hydrophobic interactions with amino acid residues within enzyme active sites, leading to inhibition.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those used for pyridin-2(1H)-one derivatives (e.g., Suzuki-Miyaura cross-coupling or amide bond formation) .
- Conformational Analysis : The pyrrolidine ring’s puckering (quantified via Cremer-Pople parameters ) may influence bioactive conformations.
- Hydrogen Bonding: The pyridinone carbonyl and methoxypyridazine oxygen atoms facilitate intermolecular interactions, critical for crystal packing and solubility .
Biological Activity
The compound 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyridazine ring and a pyrrolidine moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Features
- Pyridazine and Pyrrolidine Rings : These heterocyclic structures contribute to the compound's biological activity.
- Functional Groups : The presence of methoxy and carbonyl groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor for various kinases, particularly those involved in cancer pathways.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related compounds, providing insights into the potential efficacy of this compound. For instance, derivatives with similar structural motifs have shown significant inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that compounds structurally related to this compound may exhibit similar cytotoxic properties against cancer cell lines .
Study on Triazolo-Pyridazine Derivatives
A study focusing on triazolo-pyridazine derivatives demonstrated that compounds with a similar backbone exhibited moderate cytotoxicity across various cancer cell lines. The most promising derivative showed an IC50 value comparable to established drugs, indicating potential for therapeutic development .
Structure-Activity Relationship (SAR)
Investigations into the SAR of pyridazine derivatives have revealed that modifications at specific positions can significantly influence biological activity. For example, introducing halogen substituents has been shown to enhance potency against certain kinases while maintaining selectivity .
Additional Pharmacological Effects
Beyond anticancer activity, related compounds have been explored for their effects on other biological targets, including anti-inflammatory and neuroprotective properties. The diverse pharmacological profiles underscore the potential versatility of this compound class in drug development.
Q & A
Basic Question: What are the key synthetic steps for preparing 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrrolidine ring via cyclization of a linear precursor, often under basic conditions (e.g., using NaH or K₂CO₃ as a base) .
- Step 2: Functionalization of the pyrrolidine ring with a 6-methoxypyridazine moiety via nucleophilic substitution or Mitsunobu reaction to introduce the ether linkage .
- Step 3: Coupling the pyrrolidine intermediate with 1-methylpyridin-2-one using a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the 1-carbonyl bridge .
- Purification: Chromatography (e.g., silica gel or HPLC) and recrystallization are critical for isolating the final product, with intermediates validated via NMR and mass spectrometry .
Basic Question: How is structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the connectivity of the pyrrolidine, pyridazine, and pyridinone moieties. Key signals include methoxy protons (~δ 3.9 ppm) and carbonyl carbons (~δ 165–170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond angles and torsional strain in the pyrrolidine ring .
Advanced Question: How can reaction conditions be optimized to improve yield during the coupling step?
Methodological Answer:
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during carbonyl bridge formation .
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) enhance coupling efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- In-situ Monitoring: Real-time HPLC tracking ensures reaction completion before proceeding to purification .
Advanced Question: What computational methods analyze the conformational flexibility of the pyrrolidine ring?
Methodological Answer:
- Ring Puckering Analysis: Cremer-Pople parameters quantify out-of-plane displacements using Cartesian coordinates from X-ray data .
- DFT Calculations: Density Functional Theory (e.g., B3LYP/6-31G*) predicts energy minima for chair, envelope, or twist-boat conformers .
- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water) model dynamic behavior under physiological conditions .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of methoxy and pyrrolidine groups .
- Isotopic Labeling: ¹³C-labeled intermediates assist in tracing ambiguous carbonyl or methoxy signals .
- Crystallographic Refinement: SHELXL software refines disorder models in X-ray data when dynamic conformers cause ambiguity .
Advanced Question: What computational strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Glide docks the compound into target proteins (e.g., kinases or GPCRs) using the pyrrolidine carbonyl as a hydrogen bond acceptor .
- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) correlates substituent effects (e.g., methoxy position) with activity trends from analogs .
- ADMET Prediction: SwissADME or pkCSM models bioavailability, emphasizing the impact of the pyridinone ring on metabolic stability .
Advanced Question: How can structural analogs be designed to enhance target selectivity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethyl (CF₃) or ethoxy to modulate lipophilicity .
- Scaffold Hopping: Replace pyridinone with pyrimidinone or triazolone to explore new hydrogen-bonding patterns .
- Conformational Restriction: Introduce ring constraints (e.g., fused bicyclic pyrrolidine) to reduce entropic penalties during binding .
Advanced Question: What experimental designs assess environmental fate and degradation pathways?
Methodological Answer:
- Photolysis Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers to simulate sunlight degradation .
- Biodegradation Assays: Use OECD 301F (manometric respirometry) with activated sludge to measure microbial breakdown .
- Hydrolysis Profiling: Monitor stability at varying pH (1–13) and temperatures (25–60°C) to identify labile bonds (e.g., ester or amide linkages) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
